
5,5'-Dimethyl-2,2'-bi-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is a boron-containing compound with the molecular formula C14H12B2O4 This compound is characterized by its unique structure, which includes two benzodioxaborole units connected by a biaryl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Organolithium reagents in anhydrous ether at low temperatures.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various substituted benzodioxaboroles.
Applications De Recherche Scientifique
5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: It is used in the development of advanced materials, including boron-containing polymers and composites with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with biological molecules through boron-oxygen bonds. The compound can form stable complexes with diols and other hydroxyl-containing molecules, which can disrupt biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Comparaison Avec Des Composés Similaires
- 2,2’-Bi-1,3,2-benzodioxaborole
- Bis(catecholato)diboron
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is unique due to its biaryl linkage and methyl groups, which enhance its stability and reactivity compared to other boron-containing compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
186790-63-6 |
|---|---|
Formule moléculaire |
C14H12B2O4 |
Poids moléculaire |
265.9 g/mol |
Nom IUPAC |
5-methyl-2-(5-methyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H12B2O4/c1-9-3-5-11-13(7-9)19-15(17-11)16-18-12-6-4-10(2)8-14(12)20-16/h3-8H,1-2H3 |
Clé InChI |
BYFRSHMXUKRPCN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=C(O1)C=C(C=C2)C)B3OC4=C(O3)C=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


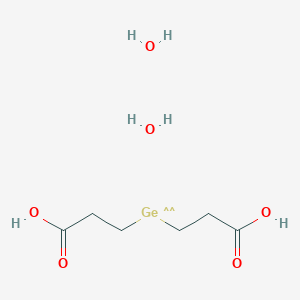
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
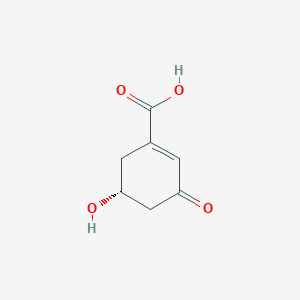
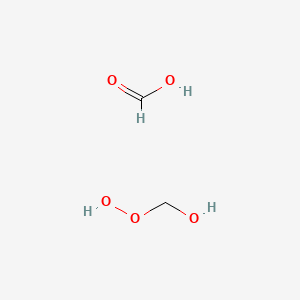

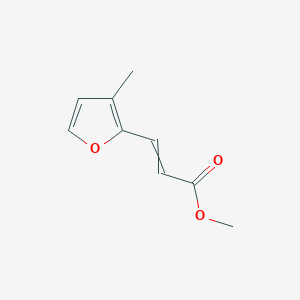
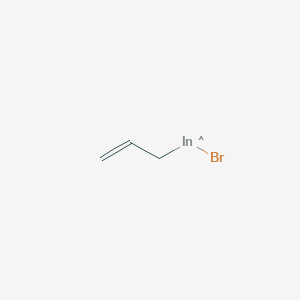

![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
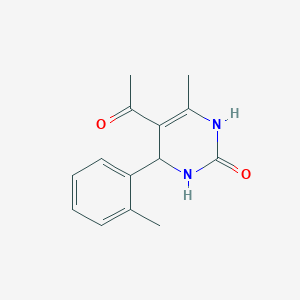

![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
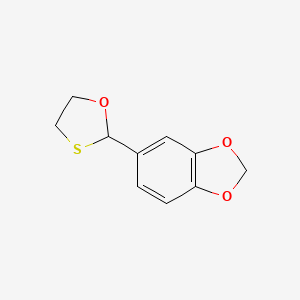
![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
